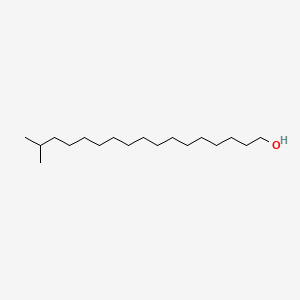

Isostearyl alcohol

概要

説明

イソステアリルアルコールは、皮膚軟化剤および皮膚コンディショニング特性により、化粧品およびパーソナルケア製品で広く使用されている透明な液体化合物です . 従来のアルコールとは異なり、イソステアリルアルコールは皮膚に乾燥効果を与えないため、保湿剤、ローション、クリームの一般的な成分となっています .

2. 製法

合成経路および反応条件: イソステアリルアルコールは通常、イソステアリン酸の水素化によって合成されます。 このプロセスは、特定の条件下でイソステアリン酸のカルボキシル基 (-COOH) をヒドロキシル基 (-OH) に還元することを伴います . この反応は通常、ニッケルまたはパラジウムなどの触媒の存在下で、高温高圧で行われます。

工業的製造方法: 工業的には、イソステアリルアルコールは、同様の水素化技術を使用して大規模に製造されています。 このプロセスは、イソステアリン酸と水素ガスを高温(約200〜300°C)および高圧(20〜50 atm)で固定床触媒上に連続的に流すことを伴います。 得られた生成物は、蒸留によって精製して高純度のイソステアリルアルコールが得られます .

作用機序

イソステアリルアルコールは、主にその皮膚軟化剤および保湿特性によってその効果を発揮します。 角質層(皮膚の最外層)の水分の蒸発を防ぐバリアを形成することにより、角質層の水分の含有量を高めます . この作用は、皮膚の水分を維持し、皮膚の質感を向上させるのに役立ちます。 さらに、イソステアリルアルコールの分岐構造により、皮膚に簡単に広がり、滑らかで絹のような感触を提供します .

類似化合物:

セチルアルコール: 16個の炭素原子を持つ直鎖脂肪アルコールで、皮膚軟化剤および増粘剤として使用されます。

ステアリルアルコール: 18個の炭素を持つ直鎖脂肪アルコールで、イソステアリルアルコールに似ていますが、直線構造です。

ミリスチルアルコール: 14個の炭素を持つ直鎖脂肪アルコールで、イソステアリルアルコールと同様の用途で使用されます.

独自性: イソステアリルアルコールの分岐構造は、他の脂肪アルコールとは異なり、独特の拡散性と保湿特性を提供します。 化粧品の質感と感触を向上させる能力は、軽くてべたつかない感触が求められる製剤で好ましい選択肢となっています .

生化学分析

Biochemical Properties

Isostearyl alcohol plays a significant role in biochemical reactions, particularly in the context of its use as an emollient and viscosity-controlling agent in cosmetic formulations . It interacts with various enzymes and proteins, including those involved in lipid metabolism. The branched structure of this compound allows it to form stable emulsions, which is crucial for its function in skincare products . Additionally, it has been shown to interact with skin proteins, enhancing the skin’s barrier function and preventing moisture loss .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It enhances cell function by forming a protective barrier on the skin, which locks in moisture and prevents dehydration . This compound also affects cell signaling pathways related to skin hydration and barrier function. Studies have shown that this compound can modulate gene expression related to skin health, promoting the expression of genes involved in maintaining the skin’s structural integrity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to skin proteins, enhancing their function and stability . This binding interaction helps to maintain the skin’s barrier function and prevents the loss of moisture. Additionally, this compound can inhibit enzymes that break down skin lipids, thereby preserving the skin’s natural lipid barrier . These molecular interactions contribute to the overall effectiveness of this compound in skincare products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy in formulations for extended periods . Long-term studies have shown that this compound continues to enhance skin hydration and barrier function without causing significant degradation or loss of activity . This stability makes it a valuable ingredient in long-lasting skincare products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance skin hydration and barrier function without causing adverse effects . At high doses, some studies have reported mild skin irritation and redness . These findings suggest that while this compound is generally safe, it is essential to use it within recommended dosage ranges to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipase, influencing the synthesis and breakdown of lipids . These interactions can affect metabolic flux and alter the levels of various metabolites in the skin. By modulating lipid metabolism, this compound helps maintain the skin’s lipid barrier and overall health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the skin’s outer layers, where it exerts its emollient and protective effects. The compound’s branched structure allows it to penetrate the skin effectively, ensuring even distribution and consistent activity .

Subcellular Localization

This compound is primarily localized in the outer layers of the skin, where it interacts with skin lipids and proteins . It does not typically penetrate deeply into the skin, which helps to minimize potential systemic effects. The compound’s localization is influenced by its molecular structure, which allows it to integrate into the lipid matrix of the skin’s outermost layer . This targeted localization enhances its effectiveness as a skin-conditioning agent.

準備方法

Synthetic Routes and Reaction Conditions: Isostearyl alcohol is typically synthesized through the hydrogenation of isostearic acid. The process involves the reduction of the carboxyl group (-COOH) of isostearic acid to a hydroxyl group (-OH) under specific conditions . This reaction is usually carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation techniques. The process involves the continuous flow of isostearic acid and hydrogen gas over a fixed-bed catalyst at high temperatures (around 200-300°C) and pressures (20-50 atm). The resulting product is then purified through distillation to obtain high-purity this compound .

化学反応の分析

反応の種類: イソステアリルアルコールは、酸化、還元、エステル化などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: イソステアリルアルコールは、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してイソステアリン酸に酸化できます。

還元: イソステアリルアルコールの還元は、通常、金属触媒の存在下での水素化を伴います。

主要な生成物:

酸化: イソステアリン酸

還元: 既に還元された形態であるため、さらなる還元生成物は存在しません。

エステル化: 化粧品およびパーソナルケア製品で使用されるさまざまなエステル.

科学的研究の応用

イソステアリルアルコールは、科学研究および産業で幅広い用途があります。

化学: 有機合成における溶媒および中間体として使用されます。

生物学: 非毒性であるため、生物学的アッセイおよび実験の製剤に使用されます。

医学: 保湿および皮膚コンディショニング特性により、局所製剤に配合されています。

類似化合物との比較

Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms, used as an emollient and thickening agent.

Stearyl Alcohol: An 18-carbon straight-chain fatty alcohol, similar to isostearyl alcohol but with a linear structure.

Myristyl Alcohol: A 14-carbon straight-chain fatty alcohol, used in similar applications as this compound.

Uniqueness: this compound’s branched structure distinguishes it from other fatty alcohols, providing unique spreading and moisturizing properties. Its ability to enhance the texture and feel of cosmetic products makes it a preferred choice in formulations where a light, non-greasy feel is desired .

生物活性

Isostearyl alcohol, a long-chain fatty alcohol, is primarily used in cosmetic formulations for its emollient and surfactant properties. This article explores its biological activity, including its effects on skin, immune response, and potential applications in various fields.

This compound is a branched-chain fatty alcohol with the chemical structure C18H38O. It is derived from natural sources and is known for its hydrophobic characteristics, which contribute to its effectiveness as a skin conditioning agent.

Biological Activity Overview

1. Skin Conditioning and Emollient Effects

this compound is primarily recognized for its ability to enhance skin hydration and barrier function. It acts as an emollient, providing a smooth feel to the skin while preventing moisture loss. In formulations, it helps improve the texture and spreadability of creams and lotions.

2. Safety and Sensitization Studies

Research has shown that this compound exhibits low potential for skin irritation and sensitization. A study involving the dermal application of 25% this compound reported no significant signs of irritation or sensitization in human subjects . This safety profile supports its widespread use in cosmetic products.

Immunological Effects

Recent studies have investigated the influence of aliphatic alcohols, including this compound, on immune cell function. One study highlighted that aliphatic alcohols could suppress phagocytic activity in monocytes, which are crucial for the immune response against pathogens . This suppression was observed to be concentration-dependent, indicating that higher concentrations could lead to more pronounced immunosuppressive effects.

Case Study 1: Skin Sensitization

A clinical study assessed the incidence of skin sensitization to this compound among participants exposed to cosmetic products containing this ingredient. The findings indicated minimal sensitization rates, reinforcing its safety profile in topical applications .

Case Study 2: Phagocytosis Inhibition

In another investigation, human monocytes treated with various aliphatic alcohols, including this compound, showed decreased phagocytic activity when exposed to opsonized zymosan particles. This suggests that while this compound is safe for topical use, it may have implications for immune function when ingested or applied in high concentrations .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and safety profiles of this compound compared to other common fatty alcohols:

| Alcohol Type | Emollient Activity | Skin Irritation Potential | Phagocytosis Impact |

|---|---|---|---|

| This compound | High | Low | Moderate |

| Cetyl Alcohol | High | Low | Low |

| Stearyl Alcohol | High | Low | Low |

| Myristyl Alcohol | Moderate | Low | Moderate |

Research Findings

Several key research findings highlight the biological activity of this compound:

- Emulsion Stability : this compound contributes to the stability of emulsions in cosmetic formulations by reducing surface tension and enhancing texture.

- Barrier Function Improvement : Studies indicate that this compound can improve the skin's barrier function by enhancing lipid composition in stratum corneum layers.

- Potential Immunosuppressive Effects : While beneficial in topical applications, caution is advised regarding high concentrations due to potential immunosuppressive effects observed in monocyte function studies .

特性

IUPAC Name |

16-methylheptadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892268 | |

| Record name | 16-Methyl-1-heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isooctadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41744-75-6, 27458-93-1 | |

| Record name | Isostearyl Alcohol EX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isostearyl alcohol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methylheptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecanol, 16-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 16-Methyl-1-heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-methylheptadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-METHYLHEPTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。